molecular formula C11H16N2 B2728976 3-Methyl-5-(piperidin-4-yl)pyridine CAS No. 1256804-61-1

3-Methyl-5-(piperidin-4-yl)pyridine

Cat. No.: B2728976
CAS No.: 1256804-61-1
M. Wt: 176.263
InChI Key: NRALKTSCMNAXHZ-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperidin-4-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring The compound is characterized by the presence of a methyl group at the third position of the pyridine ring and a piperidin-4-yl group at the fifth position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidin-4-yl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methylpyridine with piperidine in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridine or piperidine derivatives.

    Substitution: Various substituted pyridine or piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-(piperidin-4-yl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(piperidin-4-yl)pyridine is unique due to the presence of both a methyl group and a piperidine ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-methyl-5-piperidin-4-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRALKTSCMNAXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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